3-Diazo-3H-pyrazole
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Overview
Description
Diazopyrazole is a heterocyclic compound characterized by the presence of a diazo group (-N=N-) attached to a pyrazole ring. This compound is known for its high reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diazopyrazole can be synthesized through several methods. One common approach involves the reaction of pyrazole with nitrous acid, resulting in the formation of pyrazole diazonium salts. These salts can then be converted to diazopyrazole through various reaction conditions, such as heating or the use of specific catalysts .
Industrial Production Methods: Industrial production of diazopyrazole often involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound. The process typically includes the diazotization of pyrazole derivatives followed by isolation and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Diazopyrazole undergoes a variety of chemical reactions, including:
Oxidation: Diazopyrazole can be oxidized to form pyrazole-3,5-dicarboxylic acid under specific conditions.
Reduction: Reduction of diazopyrazole can lead to the formation of hydrazine derivatives.
Substitution: Diazopyrazole can participate in electrophilic aromatic substitution reactions, where the diazo group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, sulfonic acids, and nitrating agents.
Major Products Formed:
Oxidation: Pyrazole-3,5-dicarboxylic acid.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Diazopyrazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Diazopyrazole derivatives have shown potential as antimicrobial and antifungal agents.
Industry: Diazopyrazole is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diazopyrazole involves its ability to act as an electrophile due to the presence of the diazo group. This electrophilic nature allows it to participate in various chemical reactions, including coupling reactions with nucleophiles. The molecular targets and pathways involved in these reactions depend on the specific substituents and reaction conditions used .
Comparison with Similar Compounds
Phenyldiazonium Chloride: Similar in reactivity to pyrazole-3(5)-diazonium salts.
Aliphatic Diazo Compounds: Share properties with 3-diazopyrazoles.
Uniqueness: Diazopyrazole is unique due to its high reactivity and versatility in forming a wide range of derivatives. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
55633-29-9 |
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Molecular Formula |
C3H2N4 |
Molecular Weight |
94.08 g/mol |
IUPAC Name |
3-diazopyrazole |
InChI |
InChI=1S/C3H2N4/c4-6-3-1-2-5-7-3/h1-2H |
InChI Key |
NZNXVABRGBFJED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC1=[N+]=[N-] |
Origin of Product |
United States |
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